molecular formula C21H20ClNO2 B1292886 2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid CAS No. 863182-54-1

2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid

Cat. No. B1292886
M. Wt: 353.8 g/mol
InChI Key: UGMULXQZHBVPNT-UHFFFAOYSA-N
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Description

2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid is a compound that belongs to the quinoline carboxylic acids family, a group of compounds known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related quinoline carboxylic acid derivatives has been reported in several studies. For instance, a tandem conjugate addition/cyclization protocol has been used to synthesize 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives with high diastereoselectivity and enantioselectivity . Another study reported the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the synthesis of marine drug analogs, through condensation and cyclodehydration reactions . These methods could potentially be adapted for the synthesis of 2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be characterized by spectroscopy and X-ray crystallography. For example, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid was determined using X-ray analysis, which revealed the presence of aromatic π-stacking interactions and hydrogen bonds that stabilize the structure . Similar techniques could be employed to analyze the molecular structure of 2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid, providing insights into its three-dimensional conformation and potential interaction sites.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, including noncovalent interactions with carboxylic acids to form supramolecular architectures . These interactions are crucial for understanding the binding properties of quinoline compounds. Additionally, the gas-phase reaction of substituted isoquinolines to carboxylic acids has been studied using mass spectrometry, revealing favored formations of carboxylic acids after collisional activation . These findings could inform the reactivity of 2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline carboxylic acids can be inferred from related compounds. For instance, the synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids through a novel procedure suggests good yields and the potential for halogenation reactions . Moreover, the microwave-irradiated synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives indicates high yields, broad antimicrobial activity, and efficient reaction times . These properties could be relevant to the compound of interest, suggesting potential for efficient synthesis and biological applications.

Safety And Hazards

For “(S)-2-(4-Butylphenyl)-propionic acid”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-(4-butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO2/c1-3-4-5-14-6-8-15(9-7-14)19-12-17(21(24)25)16-10-11-18(22)13(2)20(16)23-19/h6-12H,3-5H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMULXQZHBVPNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid

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